molecular formula C7H8N2O4 B7764692 methyl 2-amino-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

methyl 2-amino-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate

Cat. No.: B7764692
M. Wt: 184.15 g/mol
InChI Key: PYZCBWRPNDZMEJ-UHFFFAOYSA-N
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Description

The compound with the identifier “methyl 2-amino-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves specific chemical reactions and conditions. The preparation methods typically include the use of protective groups, halogenated hydrocarbons, and catalysts. For instance, one method involves using N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: methyl 2-amino-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenating agents. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

methyl 2-amino-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying biochemical pathways. In medicine, it may be used as a precursor for developing pharmaceuticals. Additionally, this compound finds applications in the industry for producing materials with specific properties .

Mechanism of Action

The mechanism of action of methyl 2-amino-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to methyl 2-amino-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate can be identified based on their chemical structure and properties. These compounds may include other indole derivatives or molecules with similar functional groups .

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-amino-6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-7(12)5-3(10)2-4(11)9-6(5)8/h2H,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZCBWRPNDZMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=CC1=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(NC(=CC1=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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